3-Chloro-4,6-dimethylpyridazine chemical properties
3-Chloro-4,6-dimethylpyridazine chemical properties
An In-Depth Technical Guide to 3-Chloro-4,6-dimethylpyridazine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
3-Chloro-4,6-dimethylpyridazine is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a substituted pyridazine, it belongs to a class of molecules recognized as "privileged structures"—scaffolds known to interact with a diverse range of biological targets. The strategic placement of a reactive chlorine atom and two methyl groups on the pyridazine ring provides a unique combination of electronic and steric properties. This makes it a versatile intermediate for synthesizing compound libraries aimed at discovering novel therapeutics. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing field-proven insights for its effective use in research and development.
Core Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its application in experimental settings. These parameters influence solubility, reactivity, and handling requirements. The properties of 3-Chloro-4,6-dimethylpyridazine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17258-26-3 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| IUPAC Name | 3-chloro-4,6-dimethylpyridazine | N/A |
| Appearance | Expected to be a solid | Analog Data |
| Melting Point | Not specified; related compounds like 6-chloro-4,5-dimethylpyridazin-3-amine melt at 200-203°C | [2] |
| Boiling Point | Not specified | N/A |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcohols | General Chemical Principles |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3-Chloro-4,6-dimethylpyridazine after synthesis or before use in a reaction. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous pyridazine derivatives.[3][4][5][6]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals:
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A singlet for the aromatic proton on the pyridazine ring (C5-H), likely in the δ 7.0-7.5 ppm region.
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Two singlets for the two non-equivalent methyl groups (C4-CH₃ and C6-CH₃), expected in the δ 2.3-2.8 ppm range.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six signals corresponding to the six carbon atoms in the molecule, including the two methyl carbons.
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IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of specific functional groups:
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C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹.
-
C=N and C=C stretching from the pyridazine ring in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching, typically found in the 600-800 cm⁻¹ fingerprint region.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 142.6. A characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.
Synthesis and Experimental Protocol
The synthesis of chlorinated pyridazines typically involves the cyclization of a dicarbonyl compound with hydrazine to form a pyridazinone, followed by a chlorination step.[7][8]
Conceptual Synthesis Workflow
The logical flow for synthesizing 3-Chloro-4,6-dimethylpyridazine begins with a suitable precursor, which is then cyclized and subsequently chlorinated to yield the final product.
Caption: General Synthesis and Purification Workflow.
Detailed Experimental Protocol: Synthesis of 3-Chloro-4,6-dimethylpyridazine
This protocol is a representative procedure adapted from methods used for similar pyridazine derivatives.[7][8][9]
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Step 1: Synthesis of 4,6-Dimethylpyridazin-3(2H)-one.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethylpyridazin-3(2H)-one.
-
-
Step 2: Chlorination to 3-Chloro-4,6-dimethylpyridazine.
-
Caution: This step involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood.
-
In a round-bottom flask, suspend the 4,6-dimethylpyridazin-3(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent.
-
Heat the mixture to reflux (approximately 105 °C) for 3-5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous mixture three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Step 3: Purification.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate, to yield pure 3-Chloro-4,6-dimethylpyridazine.[10]
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Reactivity and Mechanistic Insights
The chemical utility of 3-Chloro-4,6-dimethylpyridazine stems from the reactivity of its chloro substituent. The pyridazine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) at the C3 position.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is an excellent leaving group and is readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is the cornerstone of its use as a synthetic building block. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring stabilizes this negatively charged intermediate, thus lowering the activation energy for the substitution.[11]
Caption: Mechanism of Nucleophilic Aromatic Substitution.
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Influence of Methyl Groups: The methyl groups at the C4 and C6 positions exert a moderate electron-donating effect through hyperconjugation. While this slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridazine, their primary influence is steric, potentially directing the approach of incoming nucleophiles.
Applications in Drug Discovery
The pyridazine scaffold is a key pharmacophore in numerous biologically active compounds. The ability to easily modify the 3-position of 3-Chloro-4,6-dimethylpyridazine makes it a valuable starting material for generating diverse molecular libraries for high-throughput screening.
-
Central Nervous System (CNS) Agents: Pyridazine derivatives have shown promise as modulators of CNS targets, including GABA-A receptors. The scaffold's properties allow it to be incorporated into molecules designed to cross the blood-brain barrier.[12]
-
Anticancer Activity: Many pyridazine-containing compounds have been investigated as anticancer agents, targeting signaling pathways involved in cell proliferation and apoptosis, such as EGFR and JNK pathways.[13]
-
Antimicrobial and Antifungal Agents: The scaffold has been used to develop new anti-infective agents, with various substituted pyridazines showing activity against a range of bacterial and fungal strains.[13]
The chlorine atom is a bioisostere for other groups and its presence can enhance binding affinity and modulate pharmacokinetic properties.[14][15]
| Derivative Class | Biological Target/Activity | Reference(s) |
| Aminopyridazines | GABA-A Receptor Antagonists, MAO-B Inhibition | [12] |
| Substituted Pyridazines | Inhibition of Microglial Activation, Anticancer | [12][13] |
| Various Pyridazine Derivatives | Antimicrobial and Antifungal Activity | [13] |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Chloro-4,6-dimethylpyridazine is essential to ensure personnel safety. The following guidelines are based on safety data for structurally similar compounds.[16][17][18][19]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[18][21]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[18]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or vapors are generated, a NIOSH/MSHA approved respirator may be necessary.[18]
-
-
Handling and Storage:
Caption: Safe Handling and Storage Workflow.
Conclusion
3-Chloro-4,6-dimethylpyridazine is a strategically important heterocyclic intermediate. Its well-defined reactivity, centered on nucleophilic substitution at the C3 position, makes it an invaluable tool for synthetic and medicinal chemists. The pyridazine core, decorated with methyl groups, provides a robust scaffold for the development of novel small molecules targeting a wide array of biological pathways. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in the pursuit of new therapeutic agents.
References
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Ledovskaya, M. S., et al. (2024). Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile. Retrieved from [Link]
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Vijaya Chamundeeswari, S. P., et al. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 36-45. Retrieved from [Link]
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Chemsrc. (n.d.). 6-chloro-4,5-dimethylpyridazin-3-amine. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2,6-dimethylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2,6-dimethylpyridine. Retrieved from [Link]
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G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 191-227. Retrieved from [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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Parthasarathi, R., et al. (2012). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. ACS Omega, 1(5), 893-904. Retrieved from [Link]
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